molecular formula C15H11N5 B5646505 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B5646505
M. Wt: 261.28 g/mol
InChI Key: DICLPMMPIVWXCX-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. . The structure of this compound consists of a quinoxaline core fused with a tetrazole ring and a 4-methylphenyl group attached to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of a quinoxaline derivative with a tetrazole precursor. One common method is the cyclization of 4-(4-methylphenyl)quinoxaline-2,3-diamine with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and various nucleophiles like amines or thiols.

    Cycloaddition: Copper catalysts and alkynes are typically used in CuAAC reactions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Triazoloquinoxalines: Formed through cycloaddition reactions.

    Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.

    Oxidized/Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.

Comparison with Similar Compounds

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICLPMMPIVWXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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